(S)-methyl 6-acetamido-2-aminohexanoate hydrochloride

CAS No.:

Cat. No.: VC13780902

Molecular Formula: C9H19ClN2O3

Molecular Weight: 238.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H19ClN2O3 |

|---|---|

| Molecular Weight | 238.71 g/mol |

| IUPAC Name | methyl (2S)-6-acetamido-2-aminohexanoate;hydrochloride |

| Standard InChI | InChI=1S/C9H18N2O3.ClH/c1-7(12)11-6-4-3-5-8(10)9(13)14-2;/h8H,3-6,10H2,1-2H3,(H,11,12);1H/t8-;/m0./s1 |

| Standard InChI Key | JMNOFXNVXQDAED-QRPNPIFTSA-N |

| Isomeric SMILES | CC(=O)NCCCC[C@@H](C(=O)OC)N.Cl |

| SMILES | CC(=O)NCCCCC(C(=O)OC)N.Cl |

| Canonical SMILES | CC(=O)NCCCCC(C(=O)OC)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

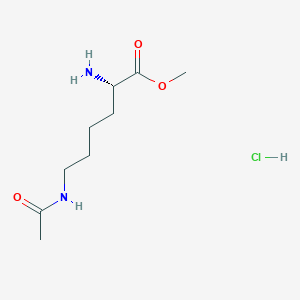

The compound’s molecular formula is C₉H₁₉ClN₂O₃, with a molecular weight of 238.71 g/mol . Its IUPAC name, methyl (2S)-6-acetamido-2-aminohexanoate hydrochloride, reflects the (S)-configuration at the second carbon, a critical determinant of its biological activity. The structure features:

-

A hexanoate backbone with an amino group at position 2.

-

An acetamido substituent at position 6.

-

A methyl ester at the carboxyl terminus.

-

A hydrochloride salt enhancing aqueous solubility.

The stereochemistry is confirmed by the SMILES notation CC(=O)NCCCC[C@@H](C(=O)OC)N.Cl and the InChIKey JMNOFXNVXQDAED-QRPNPIFTSA-N , which encode the (S)-configuration and salt formation.

Table 1: Key Identifiers and Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl (2S)-6-acetamido-2-aminohexanoate hydrochloride | |

| Molecular Formula | C₉H₁₉ClN₂O₃ | |

| Molecular Weight | 238.71 g/mol | |

| SMILES | CC(=O)NCCCCC@@HN.Cl | |

| InChIKey | JMNOFXNVXQDAED-QRPNPIFTSA-N | |

| CAS Number | 23735-91-3 |

Physicochemical Properties

Table 2: Comparative Properties of Hydrochloride and Parent Compound

| Property | Hydrochloride Salt | Parent Compound (CID 75488428) |

|---|---|---|

| Molecular Weight | 238.71 g/mol | 202.25 g/mol |

| Hydrogen Bond Donors | 3 | 2 |

| Solubility | High (aqueous) | Moderate |

| Stability | Enhanced via salt formation | Base form |

Synthesis and Derivative Formation

Parent Compound Preparation

The non-salt form, (S)-methyl 6-acetamido-2-aminohexanoate (CID 75488428), is synthesized via:

-

Esterification: L-lysine reacts with methanol under acidic conditions to form the methyl ester.

-

Acetylation: The ε-amino group is acetylated using acetic anhydride .

Hydrochloride Salt Formation

The parent compound is treated with hydrochloric acid, protonating the α-amino group to yield the crystalline hydrochloride salt. This step optimizes the compound for storage and dissolution in experimental settings.

Research Applications

Biochemical Studies

-

Post-Translational Modification Studies: The acetylated lysine moiety mimics natural post-translational modifications, aiding in histone deacetylase (HDAC) research.

-

Peptide Synthesis: Serves as a protected lysine derivative in solid-phase peptide synthesis to prevent side-chain reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume